2-(N-benzylanilino)ethanol

Beschreibung

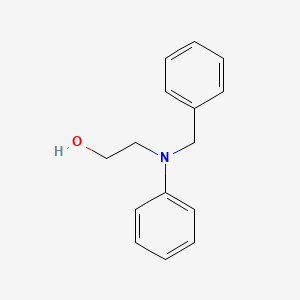

2-(N-Benzylanilino)ethanol (C₁₅H₁₇NO, MW 227.31) is an ethanolamine derivative characterized by a benzyl group attached to the nitrogen atom of an aniline moiety, which is further linked to a hydroxyethyl chain. This compound has been identified as a degradation product of the pharmaceutical agent Riociguat, formed under stress conditions such as hydrolysis or oxidation . Its structure confers both lipophilic (due to the benzyl group) and hydrophilic (due to the hydroxyl group) properties, making it a molecule of interest in pharmaceutical stability studies and synthesis intermediates.

Eigenschaften

Molekularformel |

C15H17NO |

|---|---|

Molekulargewicht |

227.30 g/mol |

IUPAC-Name |

2-(N-benzylanilino)ethanol |

InChI |

InChI=1S/C15H17NO/c17-12-11-16(15-9-5-2-6-10-15)13-14-7-3-1-4-8-14/h1-10,17H,11-13H2 |

InChI-Schlüssel |

VMIORCIXXWGAGI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CN(CCO)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-benzylanilino)ethanol typically involves the reaction of benzylamine with aniline in the presence of ethanol. The reaction is usually carried out under reflux conditions to ensure complete reaction and high yield. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and solvents that can be easily recycled is also common to reduce the environmental impact and cost of production.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(N-benzylanilino)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in the aniline moiety can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) and bases (NaOH, KOH) are often employed.

Major Products:

Oxidation: Formation of benzylideneaniline derivatives.

Reduction: Formation of benzylaniline derivatives.

Substitution: Formation of various substituted benzylaniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-(N-benzylanilino)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(N-benzylanilino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2-(N-benzylanilino)ethanol with analogous ethanolamine derivatives, highlighting structural variations and their implications:

Key Structural and Functional Insights:

Substitutions like nitro groups (as in 2-(2-nitroanilino)ethanol) introduce polarity, affecting solubility and reactivity .

Thermodynamic Properties: Computational studies indicate that 2-(benzylamino)ethanol has a higher vaporization enthalpy (ΔHvap) than 2-(phenylamino)ethanol due to increased molecular bulk and van der Waals interactions .

Biological Activity: Bepridil, a drug containing a related 3-(N-benzylanilino)propane backbone, acts as a calcium channel blocker, suggesting that the benzylanilino moiety plays a role in ion channel interaction . In contrast, simpler analogs like 2-(N-methylanilino)ethanol lack significant pharmacological activity but serve as intermediates in drug synthesis .

Stability and Degradation: this compound is less stable under oxidative conditions compared to its methyl or ethyl counterparts, as evidenced by its formation during Riociguat degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.